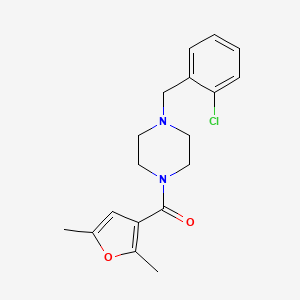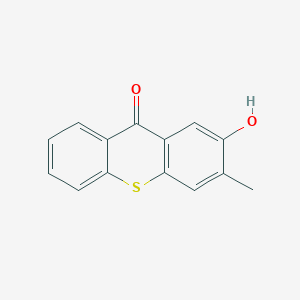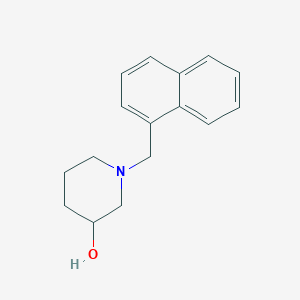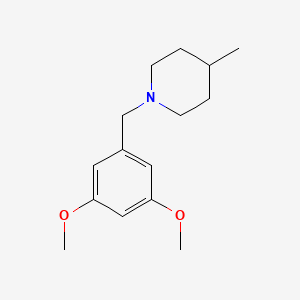
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound belongs to the family of piperazine derivatives and is characterized by its unique chemical structure and mechanism of action. In
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves the inhibition of various kinases that are involved in the proliferation and survival of cancer cells and immune cells. This compound binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of various kinases such as BTK, ITK, and TEC, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases. In vivo studies have demonstrated that this compound has anti-tumor and anti-inflammatory effects, making it a promising candidate for the treatment of cancer and autoimmune diseases.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments include its high potency and specificity for various kinases, its ability to modulate the activity of immune cells, and its anti-tumor and anti-inflammatory effects. However, this compound has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine. One direction is to further explore its potential therapeutic applications in the treatment of cancer and autoimmune diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize its dosing and administration. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by this compound, in order to improve its efficacy and reduce its potential toxicity.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the coupling of 2,5-dimethyl-3-furoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chlorobenzyl chloride to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases such as BTK, ITK, and TEC, which play a crucial role in the proliferation and survival of cancer cells and immune cells. This compound has also been shown to modulate the activity of immune cells such as B cells, T cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-13-11-16(14(2)23-13)18(22)21-9-7-20(8-10-21)12-15-5-3-4-6-17(15)19/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJYQXYKPGHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](2,5-dimethylfuran-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)


![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)